(R)-5-Allyl-5-isopropylpyrrolidin-2-one

Description

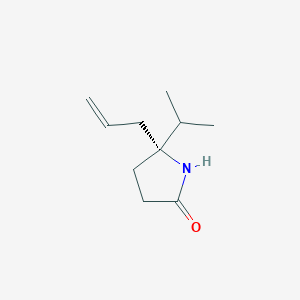

(R)-5-Allyl-5-isopropylpyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by its unique substitution pattern at the 5-position of the pyrrolidin-2-one scaffold. The compound features both an allyl group and an isopropyl group, which confer distinct steric and electronic properties. Pyrrolidinones are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules or as modulators of pharmacokinetic properties. The stereochemistry (R-configuration) at the 5-position is critical, as it may influence binding affinity or metabolic stability in biological systems .

Properties

CAS No. |

137869-77-3 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(5R)-5-propan-2-yl-5-prop-2-enylpyrrolidin-2-one |

InChI |

InChI=1S/C10H17NO/c1-4-6-10(8(2)3)7-5-9(12)11-10/h4,8H,1,5-7H2,2-3H3,(H,11,12)/t10-/m0/s1 |

InChI Key |

PKDMNXOKFVZFMD-JTQLQIEISA-N |

SMILES |

CC(C)C1(CCC(=O)N1)CC=C |

Isomeric SMILES |

CC(C)[C@@]1(CCC(=O)N1)CC=C |

Canonical SMILES |

CC(C)C1(CCC(=O)N1)CC=C |

Synonyms |

2-Pyrrolidinone,5-(1-methylethyl)-5-(2-propenyl)-,(R)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Findings :

Substituent Effects: The allyl and isopropyl groups in the target compound increase steric bulk and lipophilicity compared to aminomethyl-substituted analogs (e.g., 173336-98-6). This may enhance membrane permeability but reduce aqueous solubility . The isopropylamino group in 1177316-08-3 introduces a secondary amine, which could facilitate hydrogen bonding or ionic interactions absent in the allyl/isopropyl variant .

Stereochemical Influence :

- The (R)-configuration in 173336-98-6 and the target compound contrasts with the (S)-enantiomer (145414-31-9). Enantiomeric differences are critical in chiral recognition, particularly in enzyme-binding sites or pharmacokinetic profiles .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., 115307-13-6) exhibit improved solubility in polar solvents compared to free bases. The absence of ionizable groups in the target compound may limit its solubility in aqueous media .

Functional Implications

- Biological Activity: Aminomethyl-substituted analogs (e.g., 173336-98-6) are often used as intermediates in drug synthesis, such as for protease inhibitors or neuromodulators. The allyl/isopropyl variant’s bulkier structure may favor interactions with hydrophobic enzyme pockets.

- Synthetic Utility: The isopropyl group in the target compound could stabilize transition states in asymmetric catalysis, a feature less pronounced in amino-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.